
7-Butyryl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Butyryl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: is a synthetic compound belonging to the purine family. It is structurally related to caffeine and theobromine, which are naturally occurring methylxanthines. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Butyryl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves the acylation of 1,3-dimethylxanthine. The general synthetic route can be summarized as follows:
Starting Material: 1,3-dimethylxanthine.
Reagent: Butyryl chloride.
Catalyst: Anhydrous aluminum chloride.
Solvent: Dichloromethane.
Reaction Conditions
- The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
- The mixture is stirred at room temperature for several hours until the reaction is complete.
- The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
化学反応の分析
Types of Reactions
7-Butyryl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Butyric acid derivatives.
Reduction: Butanol derivatives.
Substitution: Various alkylated or acylated purine derivatives.
科学的研究の応用
7-Butyryl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: has several applications in scientific research:
Chemistry: Used as a model compound for studying purine chemistry and reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of novel materials and chemical intermediates.
作用機序
The mechanism of action of 7-Butyryl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic adenosine monophosphate (cAMP) and subsequent physiological responses.
類似化合物との比較
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine.
Theobromine: 3,7-Dimethylxanthine.
Theophylline: 1,3-Dimethylxanthine.
Comparison
Caffeine: Known for its stimulant effects on the central nervous system. It has a higher degree of methylation compared to 7-Butyryl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione.
Theobromine: Found in cocoa and chocolate, it has milder stimulant effects and is structurally similar but lacks the butyryl group.
Theophylline: Used in the treatment of respiratory diseases like asthma. It shares the same core structure but differs in its functional groups.
Uniqueness
- The presence of the butyryl group in This compound imparts unique chemical and biological properties, distinguishing it from other methylxanthines.
特性
分子式 |
C11H14N4O3 |
|---|---|
分子量 |
250.25 g/mol |
IUPAC名 |
7-butanoyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H14N4O3/c1-4-5-7(16)15-6-12-9-8(15)10(17)14(3)11(18)13(9)2/h6H,4-5H2,1-3H3 |
InChIキー |
MZWAEHYAKJOENW-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)N1C=NC2=C1C(=O)N(C(=O)N2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




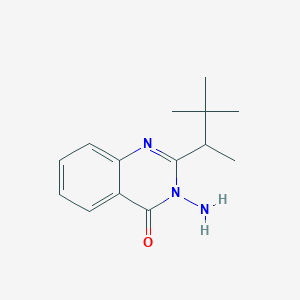
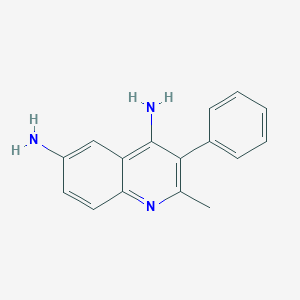

![3-Benzyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B11866777.png)

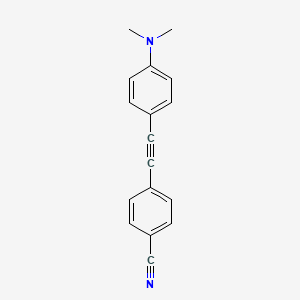
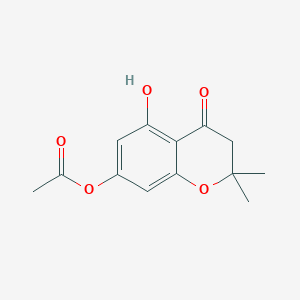

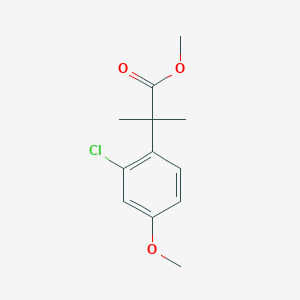
![6-Bromo-3-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B11866811.png)
![3H-benzo[f]chromene-1-carbonyl chloride](/img/structure/B11866831.png)

